[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate
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Overview
Description
[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate is a complex organic compound with a molecular formula of C17H20N4O2S This compound is known for its unique structure, which includes a benzodiazepine core, a piperazine ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate typically involves multiple steps. One common method involves the reaction of 4-(4-methylpiperazin-1-yl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the benzodiazepine core. The final step involves the acetylation of the benzodiazepine derivative to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to introduce new groups to the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring .
Scientific Research Applications
Chemistry
In chemistry, [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its benzodiazepine core suggests potential activity on the central nervous system, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Its structure suggests possible applications as an anxiolytic or anticonvulsant agent. Research is ongoing to determine its efficacy and safety in various therapeutic contexts .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool in various industrial applications .
Mechanism of Action
The mechanism of action of [(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to anxiolytic and anticonvulsant effects. The piperazine ring may also contribute to the compound’s activity by interacting with other receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: A thienobenzodiazepine derivative with similar structural features but different pharmacological properties.
Diazepam: A well-known benzodiazepine with anxiolytic and anticonvulsant properties.
Clozapine: Another benzodiazepine derivative with antipsychotic properties.
Uniqueness
[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate is unique due to its combination of a benzodiazepine core, a piperazine ring, and a thioxo groupIts potential interactions with multiple biological targets also make it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H20N4O2S |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate |
InChI |
InChI=1S/C17H20N4O2S/c1-12(22)23-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)24/h3-6,11H,7-10H2,1-2H3,(H,19,24)/b13-11- |
InChI Key |
KMCOFWWWTNQXFV-QBFSEMIESA-N |
Isomeric SMILES |
CC(=O)O/C=C/1\C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Canonical SMILES |
CC(=O)OC=C1C(=S)NC2=CC=CC=C2N=C1N3CCN(CC3)C |
Origin of Product |
United States |
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